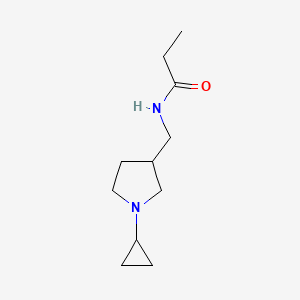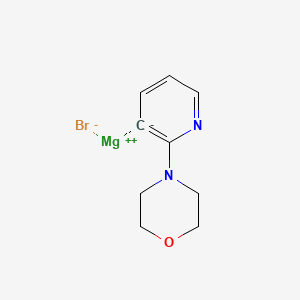
4-Fluoro-n-(2-(2-hydroxyethoxy)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-n-(2-(2-hydroxyethoxy)ethyl)benzamide is an organic compound with the molecular formula C11H14FNO3. This compound is characterized by the presence of a fluorine atom attached to the benzene ring and a hydroxyethoxyethyl group attached to the amide nitrogen. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-n-(2-(2-hydroxyethoxy)ethyl)benzamide typically involves the reaction of 4-fluorobenzoyl chloride with 2-(2-hydroxyethoxy)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reactants and the control of reaction conditions can improve the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-n-(2-(2-hydroxyethoxy)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The amide group can be reduced to form an amine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
Oxidation: Formation of 4-fluoro-n-(2-(2-carboxyethoxy)ethyl)benzamide.
Reduction: Formation of 4-fluoro-n-(2-(2-hydroxyethoxy)ethyl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
4-Fluoro-n-(2-(2-hydroxyethoxy)ethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 4-Fluoro-n-(2-(2-hydroxyethoxy)ethyl)benzamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the hydroxyethoxyethyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Fluoro-n-(2-(2-methoxyethoxy)ethyl)benzamide
- 4-Fluoro-n-(2-(2-ethoxyethoxy)ethyl)benzamide
- 4-Fluoro-n-(2-(2-hydroxypropoxy)ethyl)benzamide
Uniqueness
4-Fluoro-n-(2-(2-hydroxyethoxy)ethyl)benzamide is unique due to the presence of the hydroxyethoxyethyl group, which imparts specific solubility and reactivity properties. This makes it particularly useful in applications where hydrogen bonding and hydrophilicity are important .
Propriétés
Formule moléculaire |
C11H14FNO3 |
|---|---|
Poids moléculaire |
227.23 g/mol |
Nom IUPAC |
4-fluoro-N-[2-(2-hydroxyethoxy)ethyl]benzamide |
InChI |
InChI=1S/C11H14FNO3/c12-10-3-1-9(2-4-10)11(15)13-5-7-16-8-6-14/h1-4,14H,5-8H2,(H,13,15) |
Clé InChI |
DRICXHLVFGRONW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NCCOCCO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![4-{[(4-Hydroxyphenyl)carbonyl]oxy}benzoic acid](/img/structure/B14895830.png)
